N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide
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Overview
Description
N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide is an organic compound with a complex structure that includes both hydrazone and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide typically involves the condensation reaction between 2-hydroxyphenylhydrazine and benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
2-hydroxyphenylhydrazine+benzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The hydrazone group can also participate in redox reactions, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
2-Hydroxyphenylhydrazine: A precursor in the synthesis of the target compound.
Hydrazones: A class of compounds with similar hydrazone linkages.
Uniqueness
N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide is unique due to its combination of hydrazone and benzamide functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C14H13N3O2/c18-13-9-5-4-8-12(13)17-16-10-15-14(19)11-6-2-1-3-7-11/h1-10,17-18H,(H,15,16,19) |
InChI Key |
BXSZZNZDWNEMFI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=N/NC2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=NNC2=CC=CC=C2O |
Origin of Product |
United States |
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